molecular formula C13H11NO2 B15132790 Methyl2-(pyridin-3-yl)benzoate

Methyl2-(pyridin-3-yl)benzoate

Cat. No.: B15132790
M. Wt: 213.23 g/mol
InChI Key: WMSRXEUVQOXEOF-UHFFFAOYSA-N
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Description

Methyl 2-(pyridin-3-yl)benzoate is an aromatic ester featuring a benzoate backbone substituted with a pyridin-3-yl group at the 2-position. This structural motif combines the lipophilic benzoate ester with a polar pyridine ring, influencing its physicochemical and biological properties. The compound is typically synthesized via esterification of 2-(pyridin-3-yl)benzoic acid with methanol under acidic or catalytic conditions.

Properties

IUPAC Name

methyl 2-pyridin-3-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c1-16-13(15)12-7-3-2-6-11(12)10-5-4-8-14-9-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSRXEUVQOXEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-(pyridin-3-yl)benzoate typically involves the esterification of 2-(pyridin-3-yl)benzoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in methanol for several hours to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl2-(pyridin-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl2-(pyridin-3-yl)benzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of biological systems, particularly in the development of new pharmaceuticals.

    Industry: this compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl2-(pyridin-3-yl)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, leading to changes in cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The pyridin-3-yl group introduces distinct polarity and electronic effects compared to simpler alkyl benzoates or other substituted derivatives. Below is a comparative analysis:

Table 1: Key Physicochemical Properties
Compound Molecular Weight (g/mol) Melting Point Water Solubility Organic Solubility
Methyl 2-(pyridin-3-yl)benzoate 229.24 Not reported Low (estimated) High (DMSO, ethanol)
Methyl Benzoate 136.15 -12°C 0.05% (20°C) Miscible with ethanol, ether
Ethyl Benzoate 150.17 -34°C 0.03% (20°C) Miscible with ethanol, ether
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate 292.34 Light yellow solid Low Soluble in DMSO, DMF

Key Observations :

  • The pyridine ring in Methyl 2-(pyridin-3-yl)benzoate increases molecular weight and polarity compared to Methyl/Ethyl Benzoates, likely reducing volatility and altering solubility.
  • Unlike Methyl Benzoate (liquid at room temperature), Methyl 2-(pyridin-3-yl)benzoate is expected to be a solid due to stronger intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
  • The tert-butyl piperidine derivative () shares a pyridin-3-yl group but exhibits higher molecular weight and distinct solubility due to its carbamate and amine functionalities .
Table 2: Toxicity and Handling Requirements
Compound Acute Oral LD50 (Rat) Safety Measures
Methyl 2-(pyridin-3-yl)benzoate Not reported Assume respiratory, eye, and glove protection (inferred)
Methyl Benzoate 1170 mg/kg Low acute toxicity; used in cosmetics
Ethyl Benzoate 2100 mg/kg Low irritation potential; fragrance applications
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate Not reported Requires eye/respiratory protection, gloves

Key Observations :

  • Alkyl benzoates (Methyl/Ethyl) exhibit low acute toxicity, enabling their use in cosmetics and fragrances .

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